Cas no 2138563-50-3 (2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid)

2-(5,6,7,8-Tetrahydroquinolin-4-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a tetrahydroquinoline scaffold. This compound is of interest in medicinal chemistry due to its structural resemblance to biologically active quinoline derivatives, which are often explored for their pharmacological properties. The butanoic acid moiety enhances solubility and potential for further functionalization, making it a versatile intermediate in synthetic applications. Its saturated tetrahydropyridine ring contributes to improved metabolic stability compared to fully aromatic analogs. The compound’s well-defined structure and purity make it suitable for use in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. It is typically handled under standard laboratory conditions.
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid structure
2138563-50-3 structure
Product Name:2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
CAS No:2138563-50-3
MF:C13H17NO2
MW:219.279583692551
CID:6518380
PubChem ID:165838720
Update Time:2025-08-02

2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
    • EN300-1138976
    • 2138563-50-3
    • Inchi: 1S/C13H17NO2/c1-2-9(13(15)16)10-7-8-14-12-6-4-3-5-11(10)12/h7-9H,2-6H2,1H3,(H,15,16)
    • InChI Key: LWXXIQCBOKXBCE-UHFFFAOYSA-N
    • SMILES: OC(C(CC)C1C=CN=C2CCCCC=12)=O

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2Ų

2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138976-1.0g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3
1g
$0.0 2023-06-09
Enamine
EN300-1138976-0.05g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1138976-0.1g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1138976-0.25g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1138976-0.5g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1138976-1g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
1g
$914.0 2023-10-26
Enamine
EN300-1138976-2.5g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1138976-5g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1138976-10g
2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid
2138563-50-3 95%
10g
$3929.0 2023-10-26

Additional information on 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid

2-(5,6,7,8-Tetrahydroquinolin-4-yl)butanoic Acid: A Comprehensive Overview

2-(5,6,7,8-Tetrahydroquinolin-4-yl)butanoic acid, identified by the CAS number 2138563-50-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their potential applications in drug discovery and material science. The molecule's structure is characterized by a butanoic acid group attached to a tetrahydroquinoline ring system, which imparts unique chemical and biological properties.

The tetrahydroquinoline moiety in 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid is a partially saturated bicyclic structure derived from quinoline. This structural feature is known to enhance the compound's stability and bioavailability, making it a promising candidate for various applications. Recent studies have highlighted the importance of such structures in modulating pharmacokinetic properties and improving drug delivery systems.

In terms of chemical synthesis, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid can be synthesized through a variety of methods, including but not limited to Suzuki coupling reactions and Friedel-Crafts alkylation. These methods allow for precise control over the molecule's structure and functional groups. The synthesis process often involves multiple steps of purification and characterization using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analytical methods ensure the compound's purity and structural integrity before further studies or applications.

The biological activity of 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid has been explored in several recent research studies. One notable area of investigation is its potential as a modulator of cellular signaling pathways. For instance, studies have shown that this compound exhibits activity against certain kinases involved in cancer progression. Additionally, it has demonstrated anti-inflammatory properties in vitro models, suggesting its potential application in treating inflammatory diseases.

In the context of drug discovery, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid has been evaluated for its ability to cross the blood-brain barrier (BBB). This property is crucial for drugs targeting central nervous system (CNS) disorders such as Alzheimer's disease or Parkinson's disease. Preclinical studies indicate that the compound exhibits moderate BBB penetration efficiency due to its lipophilic nature and molecular weight.

The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. For example, molecular docking studies have revealed potential binding interactions with target proteins such as G-protein coupled receptors (GPCRs). These insights are invaluable for optimizing the compound's pharmacological profile and enhancing its therapeutic potential.

In summary, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid, with CAS number 2138563-50-3, represents a versatile molecule with promising applications in both academic research and industrial development. Its unique structural features and biological activities make it a valuable asset in the ongoing quest for novel therapeutic agents.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent